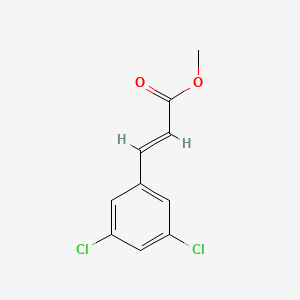
Methyl (E)-3-(3,5-dichlorophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-3-(3,5-dichlorophenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to an acrylate moiety, which is further substituted with a 3,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-(3,5-dichlorophenyl)acrylate typically involves the esterification of (E)-3-(3,5-dichlorophenyl)acrylic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(3,5-dichlorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
Methyl (E)-3-(3,5-dichlorophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (E)-3-(3,5-dichlorophenyl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (E)-3-(3,5-dichlorophenyl)acrylic acid, which can then interact with specific biological pathways. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-3-(4-chlorophenyl)acrylate
- Methyl (E)-3-(2,4-dichlorophenyl)acrylate
- Methyl (E)-3-(3,4-dichlorophenyl)acrylate
Uniqueness
Methyl (E)-3-(3,5-dichlorophenyl)acrylate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 3,5-dichloro substitution pattern may confer distinct properties compared to other isomers, such as enhanced stability or altered interaction with biological targets.
Properties
Molecular Formula |
C10H8Cl2O2 |
|---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
methyl (E)-3-(3,5-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8Cl2O2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h2-6H,1H3/b3-2+ |
InChI Key |
DDUKGBAQKQLCDX-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC(=C1)Cl)Cl |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















